molecular formula C6H5BF2O2 B1168642 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one CAS No. 125291-17-0

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Cat. No.: B1168642
CAS No.: 125291-17-0
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Description

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as purine derivatives and fluorinated sugars.

    Glycosylation Reaction: The key step involves the glycosylation of a purine base with a fluorinated sugar moiety. This reaction is usually catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.

    Purification: The crude product is purified using chromatographic techniques such as column chromatography or recrystallization to obtain the desired nucleoside analog.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Glycosylation: Scaling up the glycosylation reaction using optimized conditions to ensure high yield and purity.

    Automated Purification: Utilizing automated chromatographic systems for efficient purification.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding deoxy analog using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of deoxy analogs.

    Substitution: Formation of substituted purine nucleosides.

Scientific Research Applications

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.

    Medicine: Investigated for its potential antiviral and anticancer properties. It has shown activity against certain viruses and cancer cell lines in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves:

    Molecular Targets: The compound targets viral polymerases and cellular enzymes involved in nucleic acid synthesis.

    Pathways: It is incorporated into viral or cellular DNA/RNA, leading to chain termination or mutations that inhibit replication.

    Effects: The incorporation of the compound disrupts the normal function of nucleic acids, leading to antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another antiviral nucleoside analog used to treat herpes simplex virus infections.

    Ganciclovir: Used to treat cytomegalovirus infections.

    Fludarabine: A purine analog used in the treatment of hematological malignancies.

Uniqueness

2-Amino-9-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is unique due to its fluorinated sugar moiety, which enhances its stability and bioavailability compared to other nucleoside analogs. This structural feature may contribute to its improved efficacy and reduced toxicity in therapeutic applications.

Properties

IUPAC Name

2-amino-9-[(2R,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJUXLYUUDBAJN-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925072
Record name 9-(2,3-Dideoxy-3-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125291-17-0
Record name 2'-Fluoro-2',3'-dideoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125291170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2,3-Dideoxy-3-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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